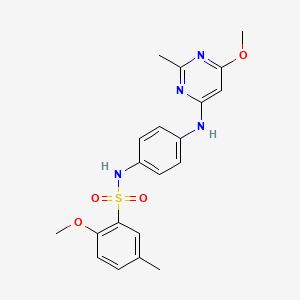

![molecular formula C14H19N3O2 B2570288 isobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate CAS No. 912890-76-7](/img/structure/B2570288.png)

isobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate, also known as IBUC, is an organic compound with promising potential in various fields of research and industry. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

Imidazole, the core structure in IBUC, is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole derivatives, including IBUC, show a broad range of chemical and biological properties, making them important synthons in the development of new drugs . They are extremely effective both with respect to their inhibitory activity and favorable selectivity ratio .科学的研究の応用

Organic Synthesis and Catalysis

Tandem Insertion-Cyclization Reactions : Research has explored the synthesis of 1,4-diaryl-1H-imidazoles, highlighting the utility of isocyanide reactivity in forming complex imidazole structures. This method, involving NHC-copper-catalyzed isocyanide insertion and subsequent cycloaddition, underscores the potential of using related carbamate compounds in synthesizing imidazole derivatives under mild conditions (Pooi et al., 2014).

Heterocyclic Compounds as OLED Materials : The synthesis of benzo[d]imidazole/triazatruxene hybrids demonstrates the role of such compounds in developing solution-processed OLEDs. These materials, by incorporating imidazole units, have shown promise in electroluminescence, indicating the potential of similar carbamate derivatives in electronic applications (Zhou et al., 2021).

Agricultural Applications

Fungicide Formulations : Research on polymeric and solid lipid nanoparticles for the sustained release of carbendazim (a benzimidazole carbamate) indicates the potential of isobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate derivatives in agricultural fungicide formulations. These carrier systems can modify release profiles, reduce environmental toxicity, and enhance efficacy against fungal diseases in plants (Campos et al., 2015).

Fluorescent Probes and Sensors

Fluorescent Probes for Mercury Ion : The reaction of β-lactam carbenes with 2-pyridyl isonitriles, leading to imidazo[1,2-a]pyridine derivatives, exemplifies the use of imidazole-related compounds as fluorescent probes. This research highlights the capacity of such derivatives to serve as efficient sensors for mercury ions, a critical application in environmental monitoring and analysis (Shao et al., 2011).

Anticancer and Antifilarial Agents

Potential Antineoplastic and Antifilarial Agents : Synthesis of various alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates has been investigated for their antineoplastic and antifilarial activities. This research underscores the potential therapeutic applications of benzimidazole carbamates in treating cancer and filarial infections, demonstrating the broad scope of applications for such chemical structures (Ram et al., 1992).

作用機序

Target of Action

Compounds containing the 1H-benzo[d]imidazol-2-yl moiety are known to have a broad range of biological activities . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

The mode of action of these compounds can vary greatly depending on their structure and the specific functional groups they contain. For instance, some derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

The biochemical pathways affected by these compounds can also vary widely. For example, some compounds may inhibit the synthesis of certain proteins or disrupt cell membrane integrity, leading to cell death .

Result of Action

The molecular and cellular effects of these compounds can include the inhibition of cell growth, induction of cell death, or modulation of immune response .

特性

IUPAC Name |

2-methylpropyl N-[2-(1H-benzimidazol-2-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-10(2)9-19-14(18)15-8-7-13-16-11-5-3-4-6-12(11)17-13/h3-6,10H,7-9H2,1-2H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZUALCWEPFORF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)NCCC1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

isobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2570205.png)

![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-phenylpropan-1-one](/img/structure/B2570211.png)

![6-(Iodomethyl)-5-oxaspiro[2.4]heptane](/img/structure/B2570213.png)

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2570214.png)

![[2-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride](/img/structure/B2570217.png)

![N-{4-[(4-chlorobenzenesulfonyl)methyl]phenyl}benzamide](/img/structure/B2570223.png)